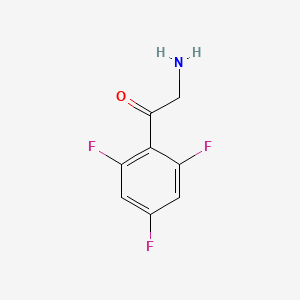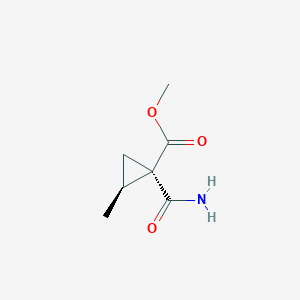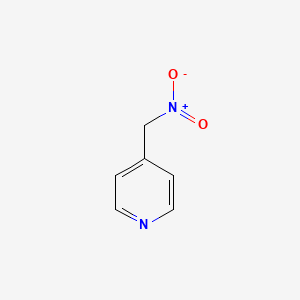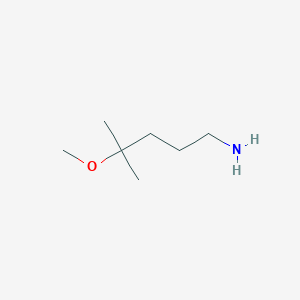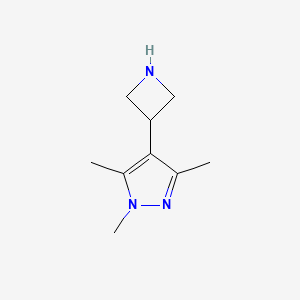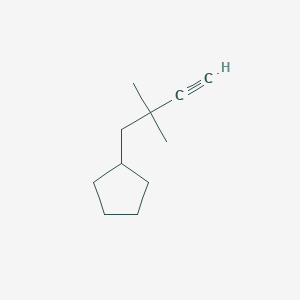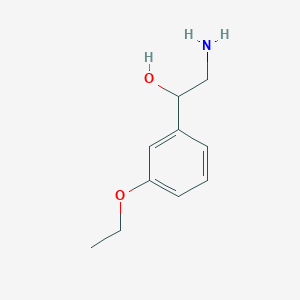![molecular formula C11H17F3N2O5S B13596680 methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid](/img/structure/B13596680.png)
methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino group, and a sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the amino and sulfanyl groups. Common synthetic routes may involve the use of protecting groups to ensure the selective reaction of functional groups. Reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the amino group can produce secondary or tertiary amines.
科学的研究の応用
Methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups play crucial roles in binding to target proteins and enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other amino acid derivatives and pyrrolidine-containing molecules. Examples include:
- Methyl(2S)-1-[(2R)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxylate
- Methyl(2S)-1-[(2R)-2-amino-3-methylpropanoyl]pyrrolidine-2-carboxylate
Uniqueness
What sets methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid apart is the presence of the sulfanyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H17F3N2O5S |
|---|---|
分子量 |
346.33 g/mol |
IUPAC名 |
methyl (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H16N2O3S.C2HF3O2/c1-14-9(13)7-3-2-4-11(7)8(12)6(10)5-15;3-2(4,5)1(6)7/h6-7,15H,2-5,10H2,1H3;(H,6,7)/t6-,7-;/m0./s1 |
InChIキー |
UUGHHJXZKNOEBX-LEUCUCNGSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
正規SMILES |
COC(=O)C1CCCN1C(=O)C(CS)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



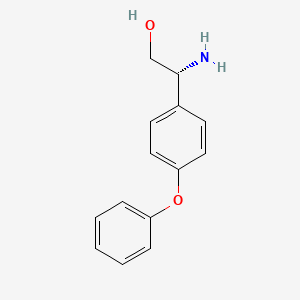
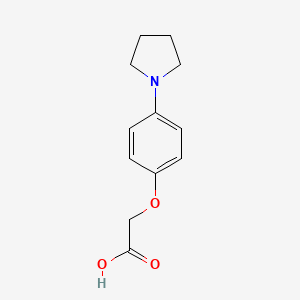
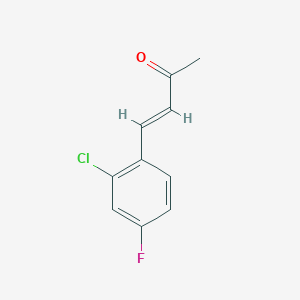
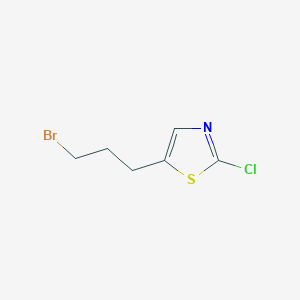
![2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride](/img/structure/B13596619.png)
